N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide typically involves the following steps:
Formation of the Imidazole Propyl Intermediate: The initial step involves the reaction of imidazole with 1-bromo-3-chloropropane to form 3-(1H-imidazol-1-yl)propyl chloride.
Coupling with 4-Nitrobenzoyl Chloride: The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride in the presence of a solvent like ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: The major product is N-[3-(1H-imidazol-1-yl)propyl]-4-aminobenzamide.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a covalent inhibitor of p97, a protein involved in various cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in the synthesis of pH-sensitive polymers and other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, as a covalent inhibitor of p97, it targets the C522 residue of the protein, leading to its inhibition . This interaction disrupts the protein’s function, which can have various downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound has a similar imidazole-propyl structure but lacks the nitrobenzamide group.
3-(1H-Imidazol-1-yl)propylamine: Another similar compound with an imidazole ring attached to a propylamine chain.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide is unique due to the presence of both the imidazole ring and the nitrobenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-13(11-2-4-12(5-3-11)17(19)20)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10H,1,6,8H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYWEQWOZOUVTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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